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Compound of Interest

Compound Name: 3-(Benzyloxy)cyclobutanol

Cat. No.: B174870

An In-Depth Technical Guide to the Physical Properties of 3-(Benzyloxy)cyclobutanol

Introduction

3-(Benzyloxy)cyclobutanol is a substituted cyclobutane derivative of increasing interest within
organic synthesis and medicinal chemistry. As a versatile building block, its four-membered ring
structure offers a unique conformational rigidity that is attractive for the design of novel
therapeutic agents and complex molecular architectures. A thorough understanding of its
fundamental physical properties, such as boiling point and density, is paramount for
researchers, scientists, and drug development professionals. These parameters govern critical
aspects of its handling, purification, reaction scale-up, and integration into synthetic workflows.
This guide provides a detailed examination of these properties, grounded in experimental
context and practical application.

Core Physicochemical Properties

The physical characteristics of 3-(Benzyloxy)cyclobutanol are dictated by its molecular
structure, which features a polar hydroxyl group capable of hydrogen bonding, a bulky
benzyloxy group, and a strained cyclobutane ring.[1] These elements collectively influence its
state, boiling point, and density.

Data Summary

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b174870?utm_src=pdf-interest
https://www.benchchem.com/product/b174870?utm_src=pdf-body
https://www.benchchem.com/product/b174870?utm_src=pdf-body
https://www.benchchem.com/product/b174870?utm_src=pdf-body
https://cymitquimica.com/cas/100058-61-5/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b174870?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The known physical and chemical data for 3-(Benzyloxy)cyclobutanol are summarized below
for quick reference. It is important to note that some properties may be reported for specific
isomers (e.g., trans-isomer) or are predicted values.

Property Value Source(s)
Molecular Formula C11H1402 [1112][3]
Molecular Weight 178.23 g/mol [11121[3]
Colourless to yellow oil or
Appearance o [1112]
liquid

N ) 286.5 + 33.0 °C at 760 mmHg
Boiling Point ) [4]
(trans-isomer)

Density 1.0773 g/cm3 (at 25 °C) [2]

1.1 £ 0.1 g/cm3 (trans-isomer) [4]

Room temperature, sealed in a
Storage _ (2]
dry environment

Discussion of Properties

¢ Boiling Point: The reported boiling point of 286.5 °C for the trans-isomer is relatively high.[4]
This is attributable to the molecule's significant molecular weight and, more importantly, the
presence of the hydroxyl group. This group allows for intermolecular hydrogen bonding,
which requires substantial energy to overcome during the transition from the liquid to the
gaseous phase.[1] For high-vacuum distillations, this high boiling point necessitates careful
control of pressure and temperature to avoid thermal decomposition. For many laboratory
applications, purification by column chromatography is preferred over distillation.

» Density: With a density of approximately 1.08 g/cm3, 3-(Benzyloxy)cyclobutanol is slightly
denser than water.[2] This is a critical consideration during aqueous workups in its synthesis
or reactions. In an extraction procedure using an organic solvent less dense than water (e.qg.,
ethyl acetate), 3-(Benzyloxy)cyclobutanol will be contained in the upper organic layer.
Conversely, with a solvent denser than water (e.g., dichloromethane), it will be in the lower
organic layer.
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Experimental Context: Synthesis and Purification

The physical properties of a compound are best understood in the context of its synthesis and
handling. 3-(Benzyloxy)cyclobutanol is commonly prepared by the reduction of its
corresponding ketone, 3-(Benzyloxy)cyclobutanone.[2] The choice of reagents and the
purification strategy directly relate to its physical state, boiling point, and density.

Synthetic Protocol: Reduction of 3-
(Benzyloxy)cyclobutanone

This protocol details a reliable method for the synthesis of 3-(Benzyloxy)cyclobutanol,
providing a self-validating system where successful isolation of the product confirms the
efficacy of the procedure.

Objective: To synthesize 3-(Benzyloxy)cyclobutanol via the sodium borohydride reduction of
3-(Benzyloxy)cyclobutanone.

Materials:

3-(Benzyloxy)cyclobutanone (2.00 g, 11.4 mmol)

e Tetrahydrofuran (THF), anhydrous (20 mL)

e Methanol (1 mL)

e Sodium borohydride (NaBHa4) (0.475 g, 12.5 mmol)
o Water (deionized) (30 mL)

o Ethyl acetate (EtOAc) (60 mL)

e Anhydrous sodium sulfate (Na2S0a4)

100 mL round-bottomed flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Methodology:
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Reaction Setup: To a 100 mL round-bottomed flask, add 3-(Benzyloxy)cyclobutanone (2.00
0), tetrahydrofuran (20 mL), and methanol (1 mL).[2]

o Causality: THF is used as the primary solvent due to its ability to dissolve the ketone
precursor and its compatibility with the reducing agent. A small amount of methanol is
added to activate the sodium borohydride, increasing the rate of reduction.

Cooling: Cool the reaction mixture to 0 °C using an ice bath.[2]

o Causality: The reduction of a ketone with NaBHa is an exothermic reaction. Cooling to 0
°C helps to control the reaction rate and prevent potential side reactions.

Reduction: Slowly add sodium borohydride (0.475 g) to the stirred mixture in portions.[2]

o Causality: Portion-wise addition of the solid NaBHa prevents an overly vigorous reaction
and ensures efficient mixing.

Reaction Progression: After the addition is complete, remove the ice bath and stir the mixture
at room temperature for 30 minutes to ensure the reaction goes to completion.[2]

Quenching and Extraction: Pour the reaction mixture into water (30 mL). Extract the aqueous
layer with ethyl acetate (2 x 30 mL).[2]

o Causality: Water is added to quench any unreacted sodium borohydride. Ethyl acetate is
an effective solvent for extracting the moderately polar product from the aqueous phase.
The density of the product (~1.08 g/cm?3) ensures it partitions favorably into the organic
solvent.

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium
sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a
rotary evaporator.[2]

o Causality: Anhydrous sodium sulfate removes residual water from the organic phase.
Concentration in vacuo removes the volatile ethyl acetate (boiling point ~77 °C), leaving
the much higher-boiling product, 3-(Benzyloxy)cyclobutanol, as a residual oil.[2]
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Expected Outcome: This procedure yields 3-(Benzyloxy)cyclobutanol as a yellow oil (1.83 g,
90% yield).[2] The product can be further characterized by mass spectrometry, which should

show a peak at m/z 179 [M+H]*.[2]

Workflow Visualization

The following diagram illustrates the key stages of the synthesis and purification process.
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Caption: Workflow for the synthesis of 3-(Benzyloxy)cyclobutanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Phone: (601) 213-4426
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